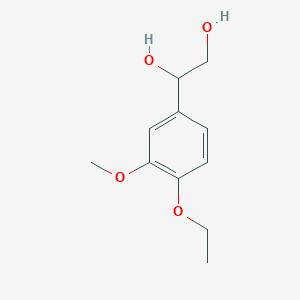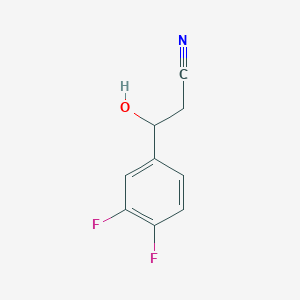
3-(3,4-Difluorophenyl)-3-hydroxypropanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,4-Difluorophenyl)-3-hydroxypropanenitrile is an organic compound characterized by the presence of a difluorophenyl group attached to a hydroxypropanenitrile moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Difluorophenyl)-3-hydroxypropanenitrile typically involves the reaction of 3,4-difluorobenzaldehyde with a suitable nitrile source under basic conditions. One common method involves the use of sodium cyanide in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic addition mechanism, followed by hydrolysis to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, biocatalytic approaches using engineered enzymes have been explored to achieve high enantioselectivity and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
3-(3,4-Difluorophenyl)-3-hydroxypropanenitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially with strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: 3-(3,4-Difluorophenyl)-3-oxopropanenitrile.
Reduction: 3-(3,4-Difluorophenyl)-3-aminopropanenitrile.
Substitution: Various substituted difluorophenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored as a precursor for the development of pharmaceutical agents with potential therapeutic effects.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 3-(3,4-Difluorophenyl)-3-hydroxypropanenitrile exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the difluorophenyl group can enhance binding affinity and selectivity through interactions with hydrophobic pockets in the target protein .
Comparación Con Compuestos Similares
Similar Compounds
3-(3,4-Difluorophenyl)-3-oxopropanenitrile: An oxidized derivative with a carbonyl group.
3-(3,4-Difluorophenyl)-3-aminopropanenitrile: A reduced derivative with an amine group.
3-(3,4-Difluorophenyl)propionic acid: A structurally related compound with a carboxylic acid group.
Uniqueness
3-(3,4-Difluorophenyl)-3-hydroxypropanenitrile is unique due to the presence of both a hydroxy group and a nitrile group, which allows for diverse chemical reactivity and potential applications. The difluorophenyl group also imparts specific electronic and steric properties that can enhance its interactions with biological targets and other molecules.
Propiedades
Fórmula molecular |
C9H7F2NO |
|---|---|
Peso molecular |
183.15 g/mol |
Nombre IUPAC |
3-(3,4-difluorophenyl)-3-hydroxypropanenitrile |
InChI |
InChI=1S/C9H7F2NO/c10-7-2-1-6(5-8(7)11)9(13)3-4-12/h1-2,5,9,13H,3H2 |
Clave InChI |
QPVQMXSVHXSUHI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C(CC#N)O)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




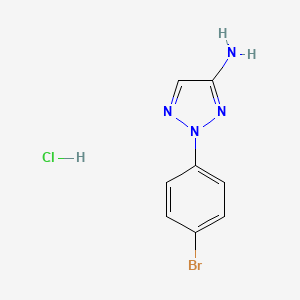

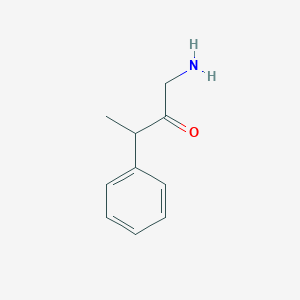
![1-[2-(Pyrrolidin-1-yl)pyridin-4-yl]methanaminedihydrochloride](/img/structure/B13610343.png)
![1,1,1-Trifluoro-3-[2-(trifluoromethyl)phenyl]propan-2-one](/img/structure/B13610346.png)
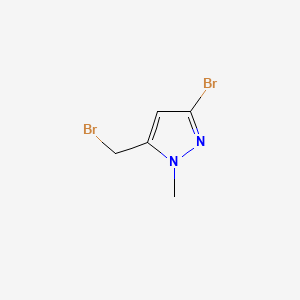
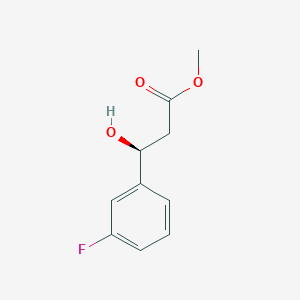
![Rel-methyl (1S,6R)-2-azabicyclo[4.2.0]octane-1-carboxylate](/img/structure/B13610364.png)
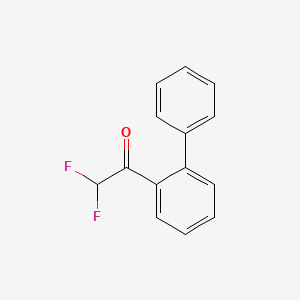
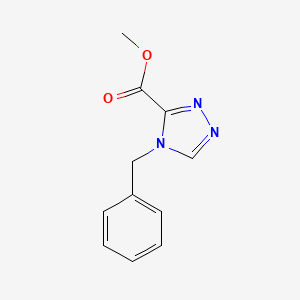
![N-[(furan-2-yl)methyl]-6-methyl-N-(propan-2-yl)-1H-indole-2-carboxamide](/img/structure/B13610388.png)
